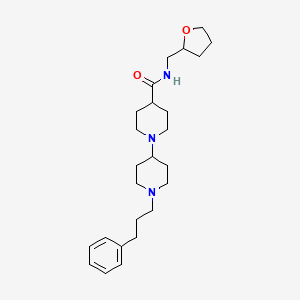![molecular formula C13H26N2O B6075582 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol](/img/structure/B6075582.png)
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol, also known as MPEP, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in learning and memory processes.
Wirkmechanismus
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol acts as a selective antagonist of the mGluR5 receptor, which is involved in regulating the release of glutamate. By blocking this receptor, 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol reduces the release of glutamate, which can have a range of effects on neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of glutamate and dopamine in the brain, which can have a range of effects on neuronal activity and synaptic plasticity. It has also been shown to reduce the expression of certain genes involved in inflammation and oxidative stress, which may have potential therapeutic applications for neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol in lab experiments is that it is a selective antagonist of the mGluR5 receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol is not selective for mGluR5 over other glutamate receptors, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol. One area of interest is its potential therapeutic applications for neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Another area of interest is its potential as a treatment for addiction, particularly in relation to its effects on dopamine release in the brain. Additionally, further research is needed to better understand the specific effects of blocking the mGluR5 receptor, and to develop more selective compounds that can target this receptor with greater specificity.
Synthesemethoden
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of 3-methylcyclohexylamine with 4-chlorobenzaldehyde, followed by reduction with sodium borohydride and subsequent reaction with ethylene oxide. Other methods involve the reaction of 3-methylcyclohexylamine with 4-(2,3-dichlorophenyl)piperazine, followed by reduction with lithium aluminum hydride and subsequent reaction with ethylene oxide.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-methylcyclohexyl)-1-piperazinyl]ethanol has been extensively studied in the field of neuroscience, particularly in relation to its potential therapeutic applications for neurological and psychiatric disorders. It has been shown to have potential therapeutic effects in animal models of Parkinson's disease, Huntington's disease, and addiction, among others.
Eigenschaften
IUPAC Name |
2-[4-(3-methylcyclohexyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-12-3-2-4-13(11-12)15-7-5-14(6-8-15)9-10-16/h12-13,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYDYOPEBORMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclohexyl)piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6075504.png)
![N-[(2,6-dioxo-4-phenylcyclohexylidene)methyl]glycine](/img/structure/B6075507.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6075513.png)
![2-(benzylthio)-8,8-dimethyl-5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B6075523.png)
![3-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6075526.png)
![N-(2,4-dichlorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075533.png)
![6-(4-methylbenzyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B6075540.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-4-propylbenzenesulfonohydrazide](/img/structure/B6075545.png)
![2-{3-[(1,3-benzoxazol-2-ylthio)methyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B6075554.png)
![2-ethoxy-6-({[1-(3-methoxybenzyl)-3-piperidinyl]amino}methyl)phenol](/img/structure/B6075557.png)

![N-{3-[(2,3-dihydroxypropyl)thio]-5-nitrophenyl}-2,4-difluorobenzamide](/img/structure/B6075587.png)

![1-methyl-4-{3-[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6075595.png)